(+)-1-(9-Fluorenyl)ethyl chloroformate

Beschreibung

Discovery and Development of FLEC Reagents

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) emerged in the mid-1980s as a chiral derivatizing agent to address the growing need for enantiomer separation in analytical chemistry. Early work by G. Gubitz and colleagues in 1985 demonstrated its utility in resolving amino acid enantiomers via precolumn derivatization and reversed-phase chromatography. The compound’s synthesis was later refined using asymmetric transfer hydrogenation, enabling efficient production of both enantiomers for diverse applications. FLEC’s development capitalized on the fluorenyl group’s fluorescence and steric bulk, which enhanced chromatographic resolution and detection sensitivity compared to earlier reagents like Mosher’s acid.

Historical Evolution of Chiral Derivatization Techniques

Chiral derivatization originated in the 1960s with reagents such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The thalidomide disaster (1960s) underscored the importance of enantiopurity in pharmaceuticals, driving demand for robust analytical methods. While chiral HPLC columns gained prominence in the 1990s, FLEC retained relevance due to its compatibility with standard reversed-phase systems and cost-effectiveness for specific applications. For example, FLEC-enabled separations of β-blockers and nonsteroidal anti-inflammatory drugs (NSAIDs) demonstrated its versatility in pharmaceutical analysis.

Nomenclature and Structural Classification

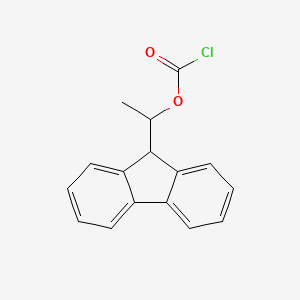

IUPAC Name : (1S)-1-(9H-fluoren-9-yl)ethyl chlorocarbonate

Molecular Formula : C₁₆H₁₃ClO₂

Molecular Weight : 272.73 g/mol

FLEC belongs to the fluorene class, characterized by a bicyclic aromatic system fused to an ethyl chloroformate group (Figure 1). The stereogenic center at the ethyl carbon dictates its enantioselectivity, with the (+)-enantiomer preferentially forming diastereomers with R-configured amines.

Table 1: Structural Comparison of FLEC with Related Chiral Derivatizing Agents

| Reagent | Core Structure | Detection Method | Key Application |

|---|---|---|---|

| FLEC | Fluorenyl + chloroformate | Fluorescence | Amino acids, amines |

| Mosher’s acid | Trifluoromethylphenyl | NMR | Alcohols, amines |

| Marfey’s reagent | Dinitrophenyl | UV-Vis | Amino acids, peptides |

Significance in Analytical Chemistry and Chromatography

FLEC revolutionized enantiomer analysis by enabling high-resolution separations on conventional C18 columns. Its fluorescence (λₑₓ = 260 nm, λₑₘ = 305 nm) facilitated sub-picomolar detection limits, critical for trace analysis in biological matrices. A 1992 study achieved baseline separation of 18 proteinogenic amino acids using FLEC derivatives, underscoring its broad applicability. In pharmaceutical quality control, FLEC-based methods resolved enantiomers of atenolol and propranolol with >99% enantiomeric excess (ee).

Table 2: Key Applications of FLEC in Analytical Chemistry

| Application Area | Analyte Class | Separation Technique | Resolution (Rs) |

|---|---|---|---|

| Clinical diagnostics | D-Amino acids | RP-HPLC | 1.2–2.5 |

| Pharmaceutical QC | β-blockers | UHPLC | >2.0 |

| Environmental monitoring | Chiral pesticides | CE-LIF | 1.8–3.1 |

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Base Selection : Pyridine or 4-dimethylaminopyridine (DMAP) neutralizes HCl byproducts, preventing side reactions.

-

Solvent System : Anhydrous chloroform or dichloromethane ensures solubility of both reactants and products.

-

Temperature Control : The reaction proceeds in two stages:

Example Protocol :

-

Dissolve 20 g of (+)-1-(9-fluorenyl)ethanol in 200 mL chloroform.

-

Add 46 g triphosgene (a safer phosgene equivalent) under ice-bath conditions.

-

Introduce 18.5 g DMAP dissolved in chloroform dropwise.

-

Stir for 2–4 hours at 40–60°C, followed by filtration and crystallization.

Outcome : Yield >90%, purity ≥98%, enantiomeric ratio ≥99:1.

Modern Approaches with Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) has supplanted phosgene in many protocols due to its lower toxicity and easier handling.

Key Advantages:

-

Safety : Solid-state triphosgene reduces inhalation risks.

-

Efficiency : Releases three equivalents of phosgene upon decomposition.

Optimized Workflow :

-

Combine (+)-1-(9-fluorenyl)ethanol and triphosgene in a 1:1.5 molar ratio.

-

Add DMAP (1.2 equivalents) to scavenge HCl.

-

React at 50°C for 3 hours, followed by solvent removal under reduced pressure.

Scalability :

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety without compromising quality.

Large-Scale Protocol:

-

Continuous Flow Reactors : Enhance mixing and temperature control.

-

Solvent Recovery : Chloroform is distilled and reused, reducing waste.

-

Quality Control :

Economic Considerations :

| Cost Factor | Industrial Adjustment | Outcome |

|---|---|---|

| Catalyst Loading | Reduced DMAP to 1.1 equivalents | 5% cost reduction |

| Reaction Temperature | 55°C ± 2°C | 2% yield improvement |

Critical Factors Affecting Yield and Purity

Solvent Selection

Catalytic Efficiency

Optical Purity Preservation

-

Chiral Integrity : Starting alcohol must have ee ≥99% to avoid racemization.

-

Low-Temperature Workup : Prevents epimerization during crystallization.

Emerging Methodologies and Innovations

Solid-Phase Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

(+)-1-(9-Fluorenyl)ethyl chloroformate undergoes various chemical reactions, including:

Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.

Hydrolysis: Reacts with water to form (+)-1-(9-Fluorenyl)ethanol and carbon dioxide.

Reduction: Can be reduced to (+)-1-(9-Fluorenyl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: Performed in aqueous conditions, often with a buffer to maintain a neutral pH.

Reduction: Conducted in anhydrous ether or tetrahydrofuran, with careful control of temperature to avoid side reactions.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

(+)-1-(9-Fluorenyl)ethanol: Formed from hydrolysis or reduction reactions.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

(+)-FLEC is widely utilized as a chiral derivatizing agent in analytical techniques, particularly:

- High-Performance Liquid Chromatography (HPLC) : It enhances the detectability of amino acids and other chiral compounds by forming fluorescent derivatives that can be easily quantified.

- Capillary Electrophoresis (CE) : It is employed for in-capillary derivatization to achieve effective separation of amino acids based on their chirality .

Biological Research

In biological studies, (+)-FLEC is instrumental in:

- Stereochemical Analysis : It aids in understanding amino acid stereochemistry and analyzing biological samples for specific enantiomers.

- Neurotoxin Detection : The compound has been used to analyze β-methylamino alanine (BMAA) enantiomers, a neurotoxin found in certain plants, allowing researchers to determine its presence in complex biological samples .

Pharmaceutical Research

In pharmaceutical applications, (+)-FLEC plays a crucial role in:

- Enantiomeric Purity Assessment : The compound is essential for determining the enantiomeric purity of drug candidates, which is vital for ensuring their efficacy and safety .

- Quality Control : It is utilized in quality control processes within the pharmaceutical industry to guarantee the consistency and purity of chiral compounds .

Case Study 1: Chiral Analysis of BMAA

A study developed a sensitive LC-ESI-MS/MS method using (+)-FLEC for the chiral analysis of BMAA enantiomers. The method demonstrated high accuracy (98–108%) and repeatability (within 3 RSD%) for detecting L- and D-BMAA in cycad seeds, showcasing its effectiveness in environmental toxicology .

Case Study 2: In-Capillary Derivatization

Research highlighted the use of (+)-FLEC as a chiral labeling agent for electrophoretic separation of amino acids. This approach improved resolution and detection limits, demonstrating its applicability in complex biological mixtures .

Wirkmechanismus

The mechanism of action of (+)-1-(9-Fluorenyl)ethyl chloroformate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form stable carbamates or carbonates. The molecular targets are typically nucleophilic functional groups such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the desired product and hydrochloric acid.

Vergleich Mit ähnlichen Verbindungen

FLEC vs. 1-(9-Fluorenyl)-methyl Chloroformate (FMOC)

Key Findings :

FLEC vs. Ethyl Chloroformate

Key Findings :

- Ethyl chloroformate is cost-effective for non-chiral derivatization but lacks the fluorescence and enantioselectivity of FLEC .

- FLEC’s fluorenyl group enhances fluorescence, achieving 23× higher signal-to-noise ratios compared to standard photomultiplier detection .

FLEC vs. Menthyl Chloroformate and Tartaric Acid Derivatives

Key Findings :

- FLEC’s versatility across multiple platforms (CE, MEKC, LC-MS/MS) surpasses niche reagents like menthyl chloroformate .

- Tartaric acid derivatives are less stable and require stringent pH control, limiting their utility in complex biological matrices .

Research Findings and Performance Metrics

Sensitivity and Linearity

- FLEC: Achieves LODs of 0.1–0.2 µmol/L with linearity over three orders of magnitude (R² > 0.985) . Recovery rates for amino acids range from 94–121% .

- FMOC : Comparable sensitivity but requires chiral columns or additives for enantiomer separation, increasing analysis time .

- Ethyl Chloroformate : Higher LODs (~1 µmol/L) and lower precision (RSD ~6%) .

Enantiomeric Resolution

- FLEC resolves 13 proteinogenic amino acids in a single run using trapped ion mobility spectrometry (TIMS) .

- FLEC-based MEKC separates 14 chiral amino acids with enantiomeric ratios as low as 0.34% for D-glutamine in clinical samples .

Biologische Aktivität

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a chiral derivatizing agent primarily utilized in the separation and analysis of enantiomers, particularly in amino acids. Its unique structure, characterized by a fluorenyl group, imparts notable properties such as fluorescence and reactivity, making it advantageous for various analytical techniques including High-Performance Liquid Chromatography (HPLC) and micellar electrokinetic chromatography (MEKC).

- Molecular Formula : C₁₆H₁₃ClO₂

- Molecular Weight : 272.73 g/mol

- Structure : Contains a bulky fluorenyl group that enhances the compound's ability to form stable derivatives with amino acids.

FLEC acts through a process known as chiral derivatization , where it reacts with the amino group of amino acids to form stable carbamate derivatives. This reaction alters the retention time of the derivatized amino acids during chromatographic techniques, facilitating their separation based on enantiomeric differences. The primary reaction can be summarized as follows:

Applications in Biological Research

FLEC has been extensively used in various biological applications, particularly in the analysis of amino acids and their derivatives. The following sections detail specific case studies and findings regarding its biological activity.

Case Studies

-

Chiral Separation of Amino Acids

- A study demonstrated that FLEC was employed for the chiral analysis of dl-amino acids using MEKC coupled with UV-excited fluorescence detection. The results indicated that FLEC significantly enhanced the detectability of amino acids, achieving a derivatization yield of 93–97% under optimal conditions .

- The method provided improved signal-to-noise ratios, up to 100 times better than traditional UV absorbance detection, indicating its effectiveness in analyzing amino acid mixtures .

- Pharmaceutical Applications

- Environmental Studies

Biochemical Pathways Affected

The interaction between FLEC and amino acids can influence several biochemical pathways:

- Metabolism of Amino Acids : By altering the structure of amino acids through derivatization, FLEC may affect their metabolic pathways and interactions with biological targets.

- Pharmacokinetics : The derivatives formed can exhibit different pharmacokinetic properties, impacting their absorption, distribution, metabolism, and excretion profiles.

Summary of Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | MEKC with UV Detection | Achieved high derivatization yield (93-97%) for amino acids; enhanced signal-to-noise ratios up to 100 times better than UV absorbance. |

| Study 2 | HPLC Analysis | Used for assessing enantiomeric purity in pharmaceuticals; essential for drug safety evaluations. |

| Study 3 | Environmental Analysis | Facilitated chiral separations in complex environmental samples; significant for understanding pollutant behavior. |

Q & A

Q. What is the primary mechanism by which (+)-FLEC enables chiral resolution in HPLC?

(+)-FLEC acts as a chiral derivatizing agent, reacting with enantiomers (e.g., amino acids, β-blockers) to form diastereomeric derivatives. These derivatives exhibit distinct chromatographic behaviors on achiral reversed-phase columns due to differences in hydrophobicity and steric interactions, enabling separation. For example, propranolol enantiomers derivatized with (+)-FLEC were resolved using C18 columns with UV/fluorescence detection .

Q. How can researchers optimize derivatization conditions for (+)-FLEC in amino acid analysis?

Key parameters include:

- Reaction Time/Temperature : 24 hours at room temperature for complete derivatization of secondary amines (e.g., proline) .

- Solvent : Acetone (18 mM) is commonly used to maintain reagent stability and reactivity .

- pH : Alkaline conditions (e.g., 10% sodium carbonate) to deprotonate amino groups for nucleophilic attack .

- Stoichiometry : A 1:1 molar ratio of analyte to (+)-FLEC minimizes side reactions .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess measurements using (+)-FLEC be resolved?

Contradictions may arise from:

- Impurities in FLEC : Ensure reagent enantiopurity via HPLC validation .

- Incomplete Derivatization : Optimize reaction time and validate using internal standards (e.g., deuterated analogs) .

- Detection Limits : Use fluorescence detection (ex/em: 260/315 nm) for enhanced sensitivity, achieving LODs as low as 0.1% D-enantiomer in L-carnitine .

Q. What validation parameters are critical for (+)-FLEC-based methods in regulatory submissions?

- Linearity : Validate over 0.1–1.0% enantiomeric impurity range with R² > 0.99 .

- Precision : Intraday/interday CV < 5% for robustness .

- Specificity : Confirm baseline separation of diastereomers using chiral stationary phases (e.g., AGP) .

- Recovery : >95% recovery post solid-phase extraction (SPE) cleanup to remove excess FLEC .

Q. How can (+)-FLEC derivatization be integrated with LC-MS/MS systems for metabolomics?

- Compatibility : Replace non-volatile surfactants with ammonium perfluorooctanoate (APFO) in MEKC to enhance ESI efficiency .

- Derivatization Efficiency : Monitor reaction completion via MS/MS fragment ions (e.g., m/z 239 for FLEC-labeled analytes) .

- Matrix Effects : Use SPE or protein precipitation to reduce ion suppression in biological samples .

Q. What strategies mitigate matrix interference in (+)-FLEC-based chiral analysis of complex samples?

- Stationary Phase Selection : Polar-C19 or F5 columns improve resolution in lipid-rich matrices .

- Alternative CDAs : Combine with (S)-NIFE for analytes resistant to FLEC derivatization .

- Precolumn Cleanup : Liquid-liquid extraction (heptane-isopentanol) to isolate target analytes from plasma proteins .

Methodological Considerations

- Derivatization Protocol : Post-reaction SPE (C18 cartridges) removes excess FLEC, preventing column contamination .

- Detection Optimization : Fluorescence detection is preferred for nM-level sensitivity, while UV detection (265 nm) suffices for µg/mL ranges .

- Scalability : Microscale derivatization (e.g., 50 µL plasma samples) maintains reproducibility in high-throughput studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.